Basic red 2

Vue d'ensemble

Description

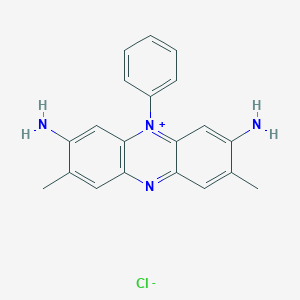

Basic Red 2, also known as Safranin O, is a synthetic organic compound belonging to the class of basic dyes. It is widely used in various industries, including textile, paper, leather, and plastics, for dyeing purposes. Chemically, this compound comprises a benzene ring, a pyridine ring, and a pair of substituent groups . This compound is known for its vibrant red color and is often used as a biological stain in laboratory settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Basic Red 2 is commonly synthesized through the oxidation of 2-methylbenzene-1,4-diamine and O-methylaniline. The resulting condensation product is then purified by precipitation . The compound can be crystallized from a benzene and methanol mixture or water and dried in vacuo over sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route, involving the oxidation and condensation of the precursor chemicals. The process is optimized for large-scale production to ensure high yield and purity. The final product is typically obtained as a reddish-brown powder that is easily soluble in water and ethanol .

Analyse Des Réactions Chimiques

Types of Reactions: Basic Red 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or zinc dust.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines .

Applications De Recherche Scientifique

Biological Applications

1. Staining in Histology and Cytology

Basic Red 2 is widely used as a biological stain, particularly in histology and cytology. It serves as a counterstain in Gram staining protocols, coloring cell nuclei red. Additionally, it is instrumental in identifying cartilage, mucin, and mast cell granules .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Its effectiveness as an antimicrobial agent has led to its consideration for therapeutic applications .

3. Hematotoxicity Assays

this compound is used in hematotoxicity assays to evaluate the effects of substances on blood cells. It can measure membrane potential changes and detect microorganisms in clinical samples .

4. Pain Management

Research indicates that this compound may have potential applications in treating diabetes-associated pain and mechanical allodynia .

Industrial Applications

1. Toners for Electrophotography

this compound is utilized as a colored charge-controlling agent in toners for electrophotography. Its properties enhance the quality of printed images by controlling the charge of the toner particles .

2. Food Packaging Materials

The dye has been explored for use in food packaging materials due to its fluorescent properties when exposed to specific wavelengths of light, which can serve as an indicator for food safety .

3. Photopolymerization Processes

It is also employed as a photosensitizer in solar cells and photopolymerization processes using visible light. This application leverages its ability to absorb light and facilitate chemical reactions .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biological Staining | Counterstain in Gram staining | Stains cell nuclei red; identifies various tissues |

| Antimicrobial Agent | Treatment against MDR pathogens | Effective against S. aureus and P. aeruginosa |

| Hematotoxicity | Assays for blood cell effects | Measures membrane potential; detects microorganisms |

| Pain Management | Treatment for diabetes-associated pain | Potential analgesic properties |

| Toners | Charge-controlling agent in electrophotography | Improves print quality |

| Food Packaging | Indicator for food safety | Fluorescent properties when exposed to light |

| Photopolymerization | Photosensitizer in solar cells | Facilitates chemical reactions under light exposure |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in PMC examined the antibacterial action of this compound against Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an alternative antimicrobial treatment .

Case Study 2: Histological Applications

In histological research, this compound has been employed to stain tissue samples for microscopic examination. Its efficacy as a counterstain enhances the visibility of cellular structures, thereby aiding in accurate diagnosis and research into various diseases .

Mécanisme D'action

The mechanism of action of Basic Red 2 involves the binding of its molecules to the fibers of the fabric or biological tissues, resulting in the desired coloration. In biological staining, this compound binds to negatively charged components of the cell, such as nucleic acids and proteins, allowing for their visualization under a microscope . The dye’s affinity for these cellular components is due to its cationic nature, which facilitates electrostatic interactions with anionic sites on the cell structures .

Comparaison Avec Des Composés Similaires

Methyl Violet: Another basic dye used for similar staining purposes.

Crystal Violet: Commonly used in Gram staining and as a histological stain.

Malachite Green: Used in bacteriological and histological staining.

Comparison: Basic Red 2 is unique in its vibrant red color and its specific binding properties, which make it particularly useful for staining applications where a distinct red coloration is desired. Compared to Methyl Violet and Crystal Violet, this compound offers different staining characteristics and is preferred in certain protocols for its specific color and binding affinity .

Activité Biologique

Basic Red 2, also known as Safranin O, is a synthetic dye widely used in histology and cytology as a biological stain. Its chemical structure is characterized by the formula and it is classified under the safranin family of dyes. This compound exhibits a variety of biological activities that have been explored through numerous studies, particularly in the context of its potential health effects and applications in various fields.

This compound is primarily used as a counterstain in Gram staining protocols, allowing for the visualization of cell nuclei and other structures within biological samples. It is soluble in water and has a characteristic red color, which makes it suitable for various staining applications including:

- Gram Staining : Differentiates between Gram-positive and Gram-negative bacteria.

- Histological Staining : Used to highlight cartilage, mucin, and mast cell granules.

- Redox Indicator : Employed in analytical chemistry for redox reactions .

Biological Activities

This compound has been associated with several biological activities, some of which are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound exposure, particularly concerning its safety and potential health risks associated with occupational exposure.

-

Occupational Exposure and Cancer Risk :

- A cohort study examined workers involved in the production of this compound and related dyes. The findings indicated an elevated risk of bladder cancer among those exposed to these compounds over extended periods (up to 40 years) .

- In another study, five out of fifty-three workers exposed to this compound developed bladder cancer, significantly higher than expected mortality rates for the general population .

-

Cytotoxic Effects on Cell Lines :

- Research evaluating the effects of this compound on NIH/3T3 mouse fibroblast cells demonstrated concentration-dependent cytotoxicity. The viability of these cells decreased significantly when exposed to increasing concentrations of the dye .

- Hemolytic activity was also assessed using human red blood cells, revealing that exposure to this compound could lead to hemolysis at certain concentrations .

-

Genotoxicity Studies :

- This compound has shown variable results in genotoxicity assays. It induced morphological transformations in certain cell lines but did not consistently cause chromosomal rearrangements or sister chromatid exchanges . This suggests that while it may have some mutagenic potential, its effects can be context-dependent.

Propriétés

IUPAC Name |

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRHUQTFTUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69882-16-2 | |

| Record name | Poly(safranine T) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60874047 | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [MSDSonline] | |

| Record name | C.I. Basic Red 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-73-6, 69882-16-2 | |

| Record name | Safranine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASIC RED 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX0YXU2HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Basic Red 2?

A1: this compound has the molecular formula C20H19ClN4 and a molecular weight of 350.85 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods can be employed, including UV-Visible spectroscopy to analyze its absorption characteristics and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups present in the molecule. [, , , ]

Q3: How does the structure of this compound influence its adsorption onto various materials?

A3: this compound is a cationic dye, meaning it carries a positive charge. This positive charge plays a significant role in its adsorption onto negatively charged surfaces. For instance, materials like bentonite [, ] and activated biomass charcoal [] exhibit good adsorption capacity for this compound due to electrostatic interactions between the dye and negatively charged sites on the adsorbent surface. Additionally, the presence of specific functional groups, like amine groups in this compound, can further enhance adsorption through mechanisms like hydrogen bonding. [, , ]

Q4: What are the main applications of this compound?

A4: While primarily known as a dye, this compound has been investigated for applications beyond textile coloring. Research highlights its potential in areas like wastewater treatment, specifically for removing pollutants like dyes and heavy metals from industrial effluents. [, , , ] Additionally, its interaction with specific materials makes it a candidate for developing sensors. []

Q5: How does the pH of the solution affect this compound adsorption onto materials?

A5: Solution pH significantly influences the adsorption of this compound. Studies demonstrate that adsorption generally increases with increasing pH. [, , ] This behavior can be attributed to the surface charge of the adsorbent becoming more negative at higher pH values, thereby enhancing electrostatic attraction towards the positively charged this compound molecules.

Q6: Is this compound adsorption onto materials a temperature-dependent process?

A6: Research indicates that this compound adsorption can be temperature-dependent, often exhibiting an endothermic nature. [, , ] This implies that higher temperatures generally favor the adsorption process, possibly due to increased surface activity and enhanced diffusion rates.

Q7: Can this compound be removed from aqueous solutions using natural materials?

A7: Yes, several studies demonstrate the effectiveness of natural materials as adsorbents for this compound removal from aqueous solutions. Materials like peanut husk [], date stones [], Iraqi porcellanite [], palygorskite clay [], and kaolinite clay [] have shown promising adsorption capacities for this dye.

Q8: How does the presence of other dyes affect the adsorption of this compound?

A8: The presence of other dyes can significantly impact this compound adsorption due to competition for available binding sites on the adsorbent surface. Studies investigating binary dye systems indicate potential antagonistic effects, where the adsorption of one dye may hinder the adsorption of the other. [, ]

Q9: What are the limitations of using this compound in certain applications?

A9: Despite its potential, this compound has limitations. For instance, its use as a dye, particularly in textile industries, raises environmental concerns due to its potential toxicity and persistence in water bodies. [, , ] Therefore, proper wastewater treatment and exploration of eco-friendly alternatives become crucial.

Q10: What are the known toxicological concerns associated with this compound?

A10: Research suggests potential toxicological risks associated with this compound exposure. Studies point to its cytotoxic effects on human red blood cells and certain cell lines, possibly attributed to its interaction with serum albumins and DNA. [] These findings highlight the need for careful handling and proper disposal of this compound to minimize potential health and environmental hazards.

Q11: What are the environmental implications of this compound release into water bodies?

A11: The release of this compound into water bodies raises environmental concerns due to its classification as a colored organic pollutant. [] Its presence can negatively impact aquatic life by reducing light penetration, affecting photosynthesis, and potentially leading to bioaccumulation in the food chain. Moreover, some studies indicate that this compound might be resistant to conventional wastewater treatment methods, necessitating the development of efficient removal techniques to mitigate its environmental impact. [, ]

Q12: What kinetic models are commonly employed to describe the adsorption of this compound onto different materials?

A12: The adsorption kinetics of this compound is often described using models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. [, , ] These models provide insights into the rate-limiting steps involved in the adsorption process, which can be valuable for optimizing adsorption efficiency.

Q13: What isotherm models are commonly used to analyze the adsorption data of this compound?

A13: Researchers frequently employ isotherm models like Langmuir, Freundlich, Redlich-Peterson, and Sips isotherms to analyze the adsorption equilibrium data of this compound. [, , , ] These models help determine the maximum adsorption capacity of the adsorbent, understand the adsorption mechanism, and assess the affinity of this compound towards the adsorbent surface.

Q14: What analytical techniques are available for the detection and quantification of this compound in different matrices?

A14: Various analytical techniques are available for detecting and quantifying this compound, including High-Performance Liquid Chromatography (HPLC) often coupled with UV-Vis detection or mass spectrometry. [] These methods allow for sensitive and selective determination of this compound in complex mixtures, enabling researchers to monitor its removal efficiency in wastewater treatment or study its behavior in different environments.

Q15: How is the performance of this compound removal evaluated?

A15: The performance of this compound removal, particularly in wastewater treatment, is typically evaluated based on parameters like removal efficiency (percentage of dye removed) and adsorption capacity (amount of dye adsorbed per unit mass of adsorbent). [, , ] These metrics provide a quantitative measure of the effectiveness of the chosen treatment method or adsorbent material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.